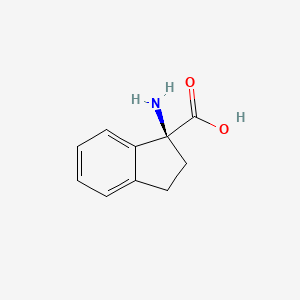
5-Ethynylindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Ethynylindoline-2,3-dione can be achieved through various methods. One common synthetic route involves the Fischer indole synthesis, which uses optically active cyclohexanone and phenylhydrazine hydrochloride under methanesulfonic acid reflux conditions . Another method includes the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . Industrial production methods often involve catalytic synthesis due to its efficiency and scalability .
Analyse Chemischer Reaktionen
5-Ethynylindoline-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo electrophilic substitution reactions, often using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5-Ethynylindoline-2,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Ethynylindoline-2,3-dione involves its interaction with various molecular targets and pathways. It can bind to multiple receptors, influencing cellular processes such as apoptosis, cell proliferation, and inflammation . The exact pathways depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
5-Ethynylindoline-2,3-dione can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Isatin: Another indole derivative with diverse biological activities.
What sets this compound apart is its unique ethynyl group, which can influence its reactivity and interaction with biological targets .
Eigenschaften
CAS-Nummer |
1344898-23-2 |
|---|---|
Molekularformel |
C10H5NO2 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
5-ethynyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H5NO2/c1-2-6-3-4-8-7(5-6)9(12)10(13)11-8/h1,3-5H,(H,11,12,13) |
InChI-Schlüssel |
ABHHGQVZODDYJE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC2=C(C=C1)NC(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)
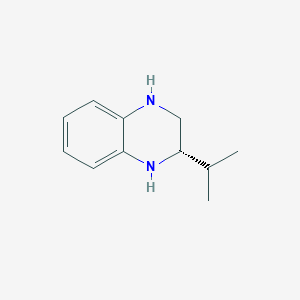
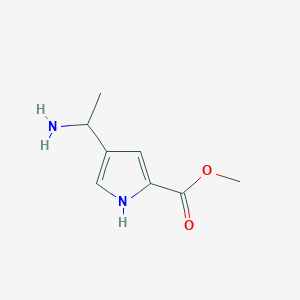
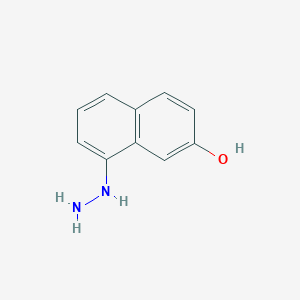

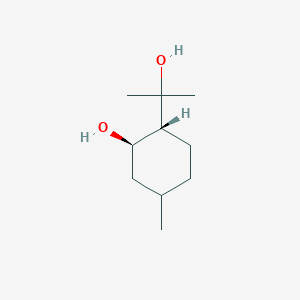
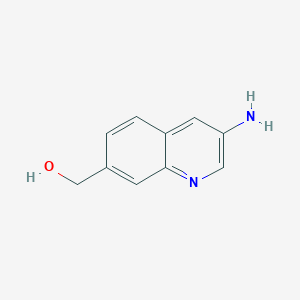
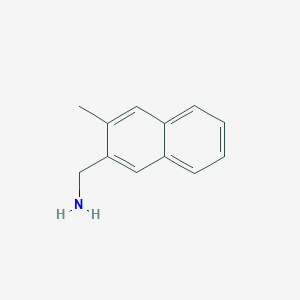
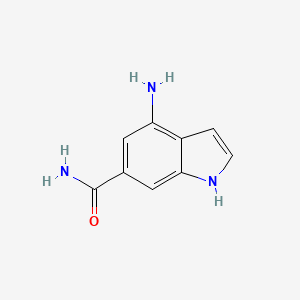
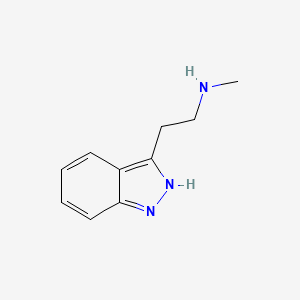
![1h-Imidazo[4,5-h]quinazoline](/img/structure/B11914028.png)


